molecular formula C44H28AgN4 B1143962 meso-Tetraphenylporphyrin-Ag(II) CAS No. 14641-64-6

meso-Tetraphenylporphyrin-Ag(II)

Cat. No.: B1143962
CAS No.: 14641-64-6
M. Wt: 720.603
Attention: For research use only. Not for human or veterinary use.
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Description

meso-Tetraphenylporphyrin-Ag(II) is a metalloporphyrin complex where a silver ion is coordinated to the nitrogen atoms of the porphyrin ring. Porphyrins are a class of organic compounds characterized by a large, conjugated ring system composed of four pyrrole subunits interconnected by methine bridges. These compounds are known for their vibrant colors and are crucial in various biological systems, such as hemoglobin and chlorophyll.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions, followed by metalation with a silver salt. The Adler-Longo method is commonly used, where pyrrole and benzaldehyde are refluxed in propionic acid, leading to the formation of meso-tetraphenylporphyrin. The resulting porphyrin is then treated with silver acetate or silver nitrate in a suitable solvent to form meso-tetraphenylporphyrin-Ag(II) .

Industrial Production Methods: Industrial production of meso-tetraphenylporphyrin-Ag(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: meso-Tetraphenylporphyrin-Ag(II) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

meso-Tetraphenylporphyrin-Ag(II) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of meso-tetraphenylporphyrin-Ag(II) involves the interaction of the silver ion with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The silver ion can also interact with bacterial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

  • meso-Tetraphenylporphyrin-Zn(II)
  • meso-Tetraphenylporphyrin-Cu(II)
  • meso-Tetraphenylporphyrin-Co(II)

Comparison: meso-Tetraphenylporphyrin-Ag(II) is unique due to the specific properties imparted by the silver ion. Compared to its zinc, copper, and cobalt counterparts, the silver complex exhibits distinct redox behavior and antimicrobial properties. The choice of metal center can significantly influence the electronic, photophysical, and catalytic properties of the porphyrin complex .

Properties

IUPAC Name

silver;5,10,15,20-tetraphenylporphyrin-22,24-diide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N4.Ag/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBNONXXAQLKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28AgN4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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